molecular formula C26H28N2O2S B11063229 [4-(4-Methoxyphenyl)piperazin-1-yl]{2-[(4-methylbenzyl)oxy]phenyl}methanethione

[4-(4-Methoxyphenyl)piperazin-1-yl]{2-[(4-methylbenzyl)oxy]phenyl}methanethione

Cat. No.: B11063229
M. Wt: 432.6 g/mol
InChI Key: VLYXKHZHAPMFCI-UHFFFAOYSA-N
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Description

[4-(4-METHOXYPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a methanethione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-METHOXYPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The methoxyphenyl group can be introduced via nucleophilic substitution reactions, while the methanethione moiety is often added through thiolation reactions using appropriate thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the methanethione moiety, converting it to a methanol derivative.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperazines, methoxyphenyl derivatives, and thiol-containing compounds.

Scientific Research Applications

[4-(4-METHOXYPHENYL)PIPERAZINO]{2-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE: has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. It binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine, thereby increasing its levels in the synaptic cleft. This action helps in alleviating symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C26H28N2O2S

Molecular Weight

432.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[2-[(4-methylphenyl)methoxy]phenyl]methanethione

InChI

InChI=1S/C26H28N2O2S/c1-20-7-9-21(10-8-20)19-30-25-6-4-3-5-24(25)26(31)28-17-15-27(16-18-28)22-11-13-23(29-2)14-12-22/h3-14H,15-19H2,1-2H3

InChI Key

VLYXKHZHAPMFCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C(=S)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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